NNC 26-9100

somatostatin receptor pharmacology GPCR selectivity profiling radioligand binding assays

NNC 26-9100 is the definitive non-peptide sst4 full agonist for CNS research. Unlike peptide somatostatin analogs (octreotide, lanreotide) that lack sst4 affinity, this thiourea derivative crosses the blood-brain barrier (Ki=0.25 μL/g·min), enabling peripheral administration. Demonstrates >100-fold selectivity over sst1/sst2/sst3/sst5 with published Ki=6 nM. Validated in SAMP8 Alzheimer's model (improved learning/memory, decreased Aβx-42), overactive bladder (micturition reflex modulation), and BV2 microglial neuroinflammation assays. Essential reference standard for benchmarking novel sst4 ligands in drug discovery.

Molecular Formula C22H25BrCl2N6S
Molecular Weight 556.3 g/mol
CAS No. 199522-35-5
Cat. No. B1679357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNNC 26-9100
CAS199522-35-5
SynonymsNNC269100;  NNC 269100;  NNC-269100.
Molecular FormulaC22H25BrCl2N6S
Molecular Weight556.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN(CCCNC(=S)NCCCC2=CN=CN2)C3=NC=C(C=C3)Br)Cl)Cl
InChIInChI=1S/C22H25BrCl2N6S/c23-17-5-7-21(29-12-17)31(14-16-4-6-19(24)20(25)11-16)10-2-9-28-22(32)27-8-1-3-18-13-26-15-30-18/h4-7,11-13,15H,1-3,8-10,14H2,(H,26,30)(H2,27,28,32)
InChIKeyUREJDUPKGMFJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NNC 26-9100 Procurement: Highly Selective sst4 Agonist for CNS & Pain Research Applications


NNC 26-9100 (CAS 199522-35-5) is a non-peptide somatostatin receptor subtype 4 (sst4) full agonist developed by Novo Nordisk [1]. It exhibits a binding affinity (Ki) of 6 nM at the human sst4 receptor and demonstrates >100-fold selectivity over sst1, sst2, sst3, and sst5 subtypes [2]. Unlike endogenous peptide somatostatin, this small molecule thiourea derivative crosses the blood-brain barrier [3], enabling peripheral administration for CNS-targeted research in Alzheimer's disease, pain, and bladder dysfunction models.

Why Generic sst Agonists Cannot Substitute for NNC 26-9100 in sst4-Mediated Research


Broad-spectrum somatostatin analogs (e.g., octreotide, lanreotide) exhibit negligible or undetectable affinity for sst4 receptors [1], while alternative sst4 agonists differ markedly in selectivity profiles, brain penetration, and functional signaling bias. For instance, octreotide has no direct agonist or antagonist action at mouse sst4 receptors even at micromolar concentrations [2]. Substituting NNC 26-9100 with a different sst4 ligand such as L-803,087 or J-2156 introduces confounding variables in receptor desensitization kinetics and tissue distribution. The quantitative evidence below establishes the specific dimensions where NNC 26-9100 offers defined differentiation for experimental design and procurement decisions.

Quantitative Differentiation of NNC 26-9100: Selectivity, Potency, and In Vivo Performance Evidence


sst4 Receptor Binding Affinity and Subtype Selectivity Comparison

NNC 26-9100 binds human sst4 with a Ki of 6 nM and demonstrates >100-fold selectivity over sst1, sst2, sst3, and sst5. In contrast, L-803,087 (another sst4 agonist) shows Ki = 0.7 nM at sst4 and 199 nM at sst1 (~284-fold selectivity), 4720 nM at sst2 (~6743-fold), 1280 nM at sst3 (~1829-fold), and 3880 nM at sst5 (~5543-fold) [1] . The native peptide somatostatin-14 binds all subtypes with subnanomolar to low nanomolar affinity (IC50 0.1–2.26 nM across sst1–5), offering no subtype discrimination [2].

somatostatin receptor pharmacology GPCR selectivity profiling radioligand binding assays

cAMP Inhibition Functional Potency: NNC 26-9100 vs. Peptide Somatostatin

NNC 26-9100 fully inhibits forskolin-induced cAMP accumulation in BHK cells expressing human sst4 with an EC50 of 2 nM [1]. This functional potency is comparable to the peptide ligand somatostatin-14, which inhibits cAMP accumulation with EC50 values in the 1–5 nM range at sst4 [2]. The non-peptide nature of NNC 26-9100 confers metabolic stability advantages over peptide ligands, which are rapidly degraded by peptidases with plasma half-lives of <3 minutes for native somatostatin [3].

cAMP accumulation assay functional agonism GPCR signaling

Blood-Brain Barrier Penetration: NNC 26-9100 vs. Peptide sst Agonists

NNC 26-9100 demonstrates measurable blood-to-brain transport following peripheral administration, with a brain entry rate constant Ki = 0.25 μL/g·min and ~93% association with the brain parenchymal compartment (vs. capillary retention) [1]. In contrast, peptide somatostatin analogs including octreotide exhibit negligible brain penetration due to their size and hydrophilicity, requiring intracerebroventricular (i.c.v.) administration for CNS effects [2].

blood-brain barrier transport CNS drug delivery pharmacokinetics

β-Arrestin Recruitment and Receptor Desensitization: NNC 26-9100 vs. Novel sst4 Agonists

NNC 26-9100 and J-2156 induce β-arrestin activation (a pathway mediating receptor desensitization and internalization upon chronic use), whereas novel sst4 agonist candidates developed by Kántás et al. do not trigger this pathway [1]. This functional differentiation is critical for chronic dosing studies: NNC 26-9100 serves as a reference standard for G protein-dependent and β-arrestin-mediated desensitization, while bias-free agonists may avoid tachyphylaxis.

β-arrestin signaling receptor desensitization biased agonism

In Vivo Micturition Reflex Modulation: Dose-Dependent Efficacy in Rats

Intravenous administration of NNC 26-9100 dose-dependently increased intercontraction intervals (ICI) in female Sprague-Dawley rats at doses ≥30 μg/kg. At 300 μg/kg, ICI reached 165.1 ± 17.9% of control values (p<0.01). Pressure threshold similarly increased from control to 17.34 ± 1.95 cm H2O at 300 μg/kg (p<0.01) [1]. This effect was abolished in rats with C-fiber desensitization induced by capsaicin pretreatment, confirming sst4-mediated suppression of capsaicin-sensitive C-fiber afferent pathways [1].

urological pharmacology overactive bladder C-fiber afferent pathways

Recommended Research Applications for NNC 26-9100 Based on Quantified Differentiation


CNS Alzheimer's Disease and Cognitive Impairment Research with Peripheral Dosing

Chronic peripheral (i.p.) administration of NNC 26-9100 at 20 and 200 μg doses improved learning (day-21) and memory (day-28) in SAMP8 mice, an accelerated aging model of Alzheimer's disease, as measured by T-maze paradigm. Ex vivo tissue analysis confirmed decreased Aβx-42 brain levels at the 20 μg dose [1]. The compound's demonstrated blood-brain barrier penetration (Ki = 0.25 μL/g·min) enables CNS studies without invasive i.c.v. cannulation, a key advantage over peptide sst agonists.

sst4 Receptor Pharmacological Tool for Subtype Selectivity and Signaling Studies

NNC 26-9100 serves as a well-characterized reference standard for sst4 receptor pharmacology with published binding affinity (Ki = 6 nM at human sst4), >100-fold selectivity over sst1/sst2/sst3/sst5, and defined off-target GPCR profile (M1 Ki ~500 nM, D3 Ki ~1000 nM) [2]. It is specifically recommended as a comparator for novel sst4 ligand development, particularly for benchmarking β-arrestin recruitment and receptor desensitization potential [3].

Bladder Dysfunction and C-Fiber Afferent Pathway Research

NNC 26-9100 dose-dependently modulates micturition reflex in anesthetized rats via sst4-mediated suppression of capsaicin-sensitive C-fiber afferents. At 300 μg/kg i.v., intercontraction intervals increase to 165.1% of control, with pressure threshold elevation to 17.34 cm H2O [4]. This validated in vivo model supports investigations into sst4 as a therapeutic target for overactive bladder and related urological conditions.

Microglial Aβ Clearance and Neuroinflammation Studies

In BV2 microglial cells, NNC 26-9100 enhances Aβ1-42 phagocytosis, inhibits nitric oxide production, and decreases elevated cytosolic calcium during LPS-induced activation [5]. These cell-protective and pro-phagocytic effects position NNC 26-9100 as a tool for dissecting sst4-mediated microglial function in neuroinflammatory contexts and Alzheimer's disease pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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